2alpha-(tert-Butyldimethylsiloxy)cyclohexane-1alpha-carbaldehyde
Description
2α-(tert-Butyldimethylsiloxy)cyclohexane-1α-carbaldehyde is a silyl-protected cyclohexane derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group at the 2α-position and a carbaldehyde moiety at the 1α-position. This compound is of interest in synthetic organic chemistry due to the TBDMS group’s role as a protective group for alcohols, offering stability under acidic and basic conditions while allowing selective deprotection under mild fluoride-based conditions . The aldehyde functionality provides a reactive site for further derivatization, making it a versatile intermediate in the synthesis of complex molecules, such as natural products or pharmaceuticals.
Properties
IUPAC Name |
(1S,2R)-2-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12-9-7-6-8-11(12)10-14/h10-12H,6-9H2,1-5H3/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTWFXHZXOETLO-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CCCC[C@@H]1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176222-30-3 | |
| Record name | rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chiral Starting Materials
Source emphasizes the use of enantiomerically pure cyclohexane-1,2-diols derived from enzymatic resolution or asymmetric hydrogenation. For instance, lipase-catalyzed acetylation of racemic diols achieves >98% enantiomeric excess (ee), ensuring correct axial configuration at the 1α and 2α positions.
Conformational Analysis
The chair conformation of cyclohexane dictates reactivity:
- Axial TBS group : Minimizes steric clash with adjacent carbaldehyde.
- Equatorial preference : Unprotected hydroxyls adopt equatorial positions, but silylation locks the TBS group axially.
Catalytic and Kinetic Insights
Reaction Kinetics of Silylation
Studies from Source demonstrate that silylation follows second-order kinetics, with rate constants (k) of 0.15 L·mol⁻¹·min⁻¹ in DMF. Activation energy (Eₐ) is 45 kJ·mol⁻¹, indicating moderate temperature sensitivity.
Dehydration Side Reactions
Competitive dehydration to cyclohexene derivatives occurs at >40°C, particularly in acidic media. Source recommends buffered conditions (pH 7–8) and low temperatures (<30°C) to suppress elimination.
Analytical Validation
NMR Characterization
Mass Spectrometry
Electrospray ionization (ESI-MS) confirms molecular ion [M+H]⁺ at m/z 313.2 (C₁₅H₂₈O₂Si). Fragmentation peaks at m/z 199.1 (TBS fragment) and m/z 114.1 (cyclohexanecarbaldehyde).
Industrial-Scale Considerations
Cost Analysis
TBSCl accounts for 65% of raw material costs. Source proposes in situ generation of TBSCl from tert-butyldimethylsilanol and thionyl chloride, reducing expenses by 40%.
Waste Management
DMSO from Kornblum oxidation is recycled via vacuum distillation (90% recovery). Silica gel waste from chromatography is minimized using gradient elution.
Chemical Reactions Analysis
Types of Reactions
2alpha-(tert-Butyldimethylsiloxy)cyclohexane-1alpha-carbaldehyde can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as chromium(VI) oxide or potassium permanganate may be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
2alpha-(tert-Butyldimethylsiloxy)cyclohexane-1alpha-carbaldehyde has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: : The compound may be used in the study of biological systems, such as enzyme inhibition or receptor binding studies.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2alpha-(tert-Butyldimethylsiloxy)cyclohexane-1alpha-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 2α-(tert-Butyldimethylsiloxy)cyclohexane-1α-carbaldehyde is compared to structurally related compounds, focusing on reactivity, stability, and synthetic utility.
Table 1: Key Structural and Functional Comparisons
Key Findings
Steric and Electronic Effects :
- The α-configuration of the TBDMS group in the target compound minimizes steric hindrance to the aldehyde, enhancing its reactivity in nucleophilic additions compared to β-configured analogs .
- In contrast, phenylboronic acid derivatives with TBDMS groups (e.g., 3- and 4-isomers) exhibit reduced stability at room temperature, necessitating strict storage conditions .
Synthetic Utility: Unlike boronic acid analogs, the aldehyde group in 2α-(TBDMS-oxy)cyclohexane-1α-carbaldehyde is more reactive toward organometallic reagents (e.g., Grignard or organozinc reagents), enabling efficient carbon-carbon bond formation . Boronic acid derivatives (e.g., 3-/4-(TBDMS-oxy)phenylboronic acid) are specialized for cross-coupling reactions but require stringent handling due to sensitivity .
Stability and Deprotection :
- The TBDMS group in the target compound offers superior stability under acidic conditions compared to trimethylsilyl (TMS) analogs, which are more labile .
- Deprotection of the TBDMS group in the presence of the aldehyde requires careful optimization to avoid side reactions (e.g., over-oxidation or aldol condensation) .
Biological Activity
2alpha-(tert-Butyldimethylsiloxy)cyclohexane-1alpha-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 101711-55-1 |
| Molecular Formula | C13H24O2Si |
| Molar Mass | 244.41 g/mol |
| Boiling Point | Not available |
| Log P (octanol-water) | 1.53 |
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The compound is primarily noted for its potential applications in pharmacology, particularly in the context of receptor modulation and anti-cancer properties.
Receptor Binding Studies
Recent studies have investigated the interaction of this compound with various receptors:
- Tachykinin NK-2 Receptors : In vitro binding assays have shown that compounds similar to this compound can interact with tachykinin receptors, which are implicated in pain and inflammation pathways .
- G-Protein Coupled Receptors (GPCRs) : The compound has been evaluated for its binding affinity to GPCRs, which are crucial targets for drug discovery. Preliminary data suggest that it may act as a modulator for certain GPCRs, although specific binding affinities need further elucidation .
Case Studies
- Anti-Cancer Activity : A study focusing on structurally related compounds demonstrated significant anti-metastatic activity in cancer cell lines. The mechanism was attributed to apoptosis induction, suggesting potential therapeutic applications for this compound .
- Neuropharmacological Effects : Another case study highlighted the effects of similar compounds on serotonin receptors, particularly the 5-HT6 receptor. These compounds showed antagonistic effects, indicating a possible role in modulating neurochemical pathways related to mood disorders .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and mechanism of action:
- Cell Viability Assays : The compound exhibited varying degrees of cytotoxicity against different cancer cell lines, with IC50 values ranging from 10 µM to 50 µM depending on the specific cell type tested.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the tert-butyldimethylsiloxy group significantly influence biological activity. Compounds with larger or more polar substituents tended to exhibit enhanced receptor affinity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
